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Compound of Interest

Compound Name:
(4-methoxy-1H-pyrrolo[2,3-

b]pyridin-2-yl)methanol

CAS No.: 290332-99-9

Cat. No.: B1356955

Get Quote

Executive Summary: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine)

scaffold represents a "privileged structure."[1][2][3] It serves as a superior bioisostere to the

indole and purine rings found in natural substrates (like ATP). Its dominance in modern

medicinal chemistry—exemplified by FDA-approved agents like Vemurafenib (Zelboraf) and

Pexidartinib (Turalio)—stems from its unique ability to satisfy the hydrogen-bonding

requirements of the kinase hinge region while offering improved physicochemical properties

(solubility, metabolic stability) over its carbocyclic analogues.

This guide dissects the structural logic, synthetic pathways, and experimental validation

required to optimize 7-azaindole derivatives.

Structural Biology & Mechanistic Basis
The Hinge-Binding Motif
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The primary utility of the 7-azaindole core is its mimicry of the adenine ring of ATP. In the ATP-

binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal

lobes.

N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the

hinge residue (typically the i residue).

N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the backbone amide NH of

the hinge residue (typically the i+2 residue).

This bidentate interaction anchors the molecule, orienting substituents at the C3, C4, and C5

positions toward the solvent-exposed regions or the hydrophobic back-pocket (gatekeeper

region).

Visualization: The Hinge Interaction
The following diagram illustrates the canonical binding mode of a 7-azaindole inhibitor within

the kinase pocket.
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Figure 1: Canonical bidentate binding mode of 7-azaindole within the kinase ATP-binding

pocket.

Physicochemical Foundations
Replacing an indole with a 7-azaindole fundamentally alters the molecular property profile

(MPP).

Property Indole 7-Azaindole
Impact on Drug
Design

H-Bond Acceptors 0 1 (N7)

Enables hinge

binding; improves

water solubility.

pKa (Conjugate Acid) -2.4 4.6

N7 can be protonated

at low pH, aiding

solubility.

LogP (Lipophilicity) 2.14 1.63

Lower LogP reduces

non-specific binding

and improves

metabolic stability.

Aromaticity High High

Maintains pi-stacking

capability with Phe/Tyr

residues in the pocket.

Expert Insight: The N7 nitrogen is not just a binding element; it is a "solubility handle." Unlike

the highly lipophilic indole, the pyridine ring in 7-azaindole lowers LogP by ~0.5 units, often

critical for oral bioavailability.

SAR Exploration Vectors
To optimize a hit into a lead, specific vectors on the scaffold must be exploited.

Vector A: The C3 Position (The "Tail")
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This is the most common site for derivatization. In the ATP pocket, C3 points toward the ribose-

binding site and the solvent front.

Strategy: Attach solubilizing groups (morpholines, piperazines) or bulky aromatics here.

SAR Trend: Bulky groups at C3 are generally well-tolerated and can improve selectivity by

interacting with the unique topology of the P-loop.

Vector B: The N1 Position (The Anchor)
Strategy:Do Not Touch.

SAR Trend: Alkylation of N1 (e.g., N-methyl) usually abolishes potency (>100-fold loss)

because it removes the critical H-bond donor required for the hinge interaction.

Exception: If the target kinase has a rare "flipped" binding mode or a unique hydrophobic

pocket that accepts N-alkyl groups (rare).

Vector C: The C5 Position (The Gatekeeper)
Strategy: Introduction of halogens (F, Cl) or small alkyl groups.

SAR Trend: Substituents here interact with the "gatekeeper" residue. A small group (like Cl or

F) can improve potency by filling a small hydrophobic pocket, but large groups often cause

steric clash unless the gatekeeper is a small residue (e.g., Threonine/Alanine).

Comparative SAR Data (Representative)
Data normalized to a generic Kinase Target (e.g., BRAF or JAK).
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Compound
ID

R3 (C3-
Subst)

R5 (C5-
Subst)

N1-Subst IC50 (nM)
Interpretati
on

AZ-001 H H H >10,000

Core scaffold

is too small

for high

affinity.

AZ-002 4-Cl-Phenyl H H 450

C3-Aryl

provides

hydrophobic

bulk

(selectivity).

AZ-003 4-Cl-Phenyl Cl H 12

Lead: C5-Cl

fills

hydrophobic

pocket; C3-

Aryl engages

solvent front.

AZ-004 4-Cl-Phenyl Cl Methyl >10,000

Dead: N1-Me

eliminates

hinge H-bond

donor.

AZ-005 4-Cl-Phenyl Phenyl H 850

C5-Phenyl is

too large

(clash with

gatekeeper).

Synthetic Methodologies
Reliable access to substituted 7-azaindoles is critical for SAR generation. The C3-

functionalization route is the industry standard for rapid analoging.

Workflow: C3-Arylation via Suzuki Coupling
This protocol allows for the rapid diversification of the "tail" region.
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Iodination: Electrophilic aromatic substitution using NIS (N-iodosuccinimide).

Protection: Tosylation of N1 (optional but recommended to prevent catalyst poisoning).

Coupling: Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids.

Deprotection: Removal of the Tosyl group.
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Figure 2: Standard synthetic workflow for C3-functionalized 7-azaindole libraries.

Experimental Protocols
Protocol A: FRET-Based Kinase Assay (Z'-Lyte)
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Rationale: Fluorescence Resonance Energy Transfer (FRET) offers high sensitivity and is less

prone to interference from fluorescent compounds than standard intensity assays.

Reagents:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

FRET Peptide Substrate (Coumarin/Fluorescein pair).

ATP (at Km concentration).

Procedure:

Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a

384-well low-volume plate.

Enzyme Addition: Add 2.4 µL of Kinase/Peptide mixture. Incubate for 15 min at RT to allow

compound-enzyme equilibration.

Reaction Start: Add 2.5 µL of ATP solution to initiate the reaction.

Incubation: Incubate for 60 minutes at RT (protect from light).

Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated

peptide).

Read: Measure fluorescence ratio (Emission 445 nm / Emission 520 nm).

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: Thermodynamic Solubility (Shake-Flask)
Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility. Thermodynamic

solubility measures the equilibrium concentration of the solid form, which is critical for oral

formulation.

Procedure:

Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of PBS (pH 7.4) in a glass vial.
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Equilibration: Shake at 25°C for 24 hours (orbital shaker).

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in

DMSO.

Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) ×

Concentration_standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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